molecular formula C2F3NaO2 B1604067 Sodium trifluoroacetate-1-13C CAS No. 286425-32-9

Sodium trifluoroacetate-1-13C

Cat. No.: B1604067
CAS No.: 286425-32-9
M. Wt: 136.998 g/mol
InChI Key: UYCAUPASBSROMS-YTBWXGASSA-M
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Description

Sodium trifluoroacetate-1-13C is a chemical compound with the molecular formula CF3^13CO2Na. It is the sodium salt of trifluoroacetic acid, where the carbon atom in the carboxylate group is isotopically labeled with carbon-13. This compound is primarily used as a reagent in various chemical reactions, particularly in trifluoromethylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate-1-13C involves the reaction of trifluoroacetic acid-1-13C with sodium carbonate. The reaction is typically carried out in an aqueous solution, followed by filtration and vacuum evaporation to obtain the solid product. The solid is then dried under vacuum at 100°C to ensure purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium trifluoroacetate-1-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of sodium trifluoroacetate-1-13C involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF3) is introduced into target molecules through nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group significantly alters the chemical and physical properties of the target molecules, enhancing their stability, lipophilicity, and bioactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCAUPASBSROMS-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(C(F)(F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635686
Record name Sodium trifluoro(1-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.998 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286425-32-9
Record name Sodium trifluoro(1-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-32-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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